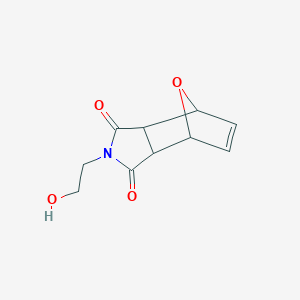
5-Amino-2-chloro-6-methylpyridine-3-carbonitrile
Descripción general
Descripción
5-Amino-2-chloro-6-methylpyridine-3-carbonitrile: is a heterocyclic organic compound with the molecular formula C7H6ClN3 It is a derivative of pyridine, featuring an amino group at the 5-position, a chlorine atom at the 2-position, a methyl group at the 6-position, and a nitrile group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-chloro-6-methylpyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Nitration: The starting material, 2-chloro-6-methylpyridine, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Cyanation: The amino group is converted to a nitrile group through a Sandmeyer reaction, where the diazonium salt is treated with copper(I) cyanide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The chlorine atom in 5-Amino-2-chloro-6-methylpyridine-3-carbonitrile can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while the nitrile group can be reduced to form amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amines or other reduced forms of the nitrile group.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Ligand in Coordination Chemistry: Acts as a ligand in the formation of metal complexes.
Biology and Medicine:
Biological Studies: Used in the study of enzyme interactions and receptor binding.
Industry:
Agrochemicals: Used in the synthesis of herbicides and pesticides.
Materials Science:
Mecanismo De Acción
The mechanism of action of 5-Amino-2-chloro-6-methylpyridine-3-carbonitrile depends on its specific application. In pharmaceuticals, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the nitrile group allows for interactions with various biological targets, while the amino and chloro groups provide sites for further functionalization.
Comparación Con Compuestos Similares
2-Amino-5-chloro-6-methylpyridine: Similar structure but lacks the nitrile group.
5-Amino-2-chloropyridine: Similar structure but lacks the methyl and nitrile groups.
2-Amino-4-chloro-6-methylpyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Uniqueness:
Functional Groups: The combination of amino, chloro, methyl, and nitrile groups in 5-Amino-2-chloro-6-methylpyridine-3-carbonitrile provides unique reactivity and potential for diverse applications.
Versatility: Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
5-amino-2-chloro-6-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-6(10)2-5(3-9)7(8)11-4/h2H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNXQUOYDBXUEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)Cl)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512412 | |
| Record name | 5-Amino-2-chloro-6-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57183-29-6 | |
| Record name | 5-Amino-2-chloro-6-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl imidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B1601540.png)



![Phosphine, diphenyl[(trimethylsilyl)methyl]-](/img/structure/B1601546.png)



![1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl-](/img/structure/B1601552.png)
![4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B1601553.png)


